molecular formula C6H9ClF3NO2 B1420940 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1235439-68-5

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1420940
M. Wt: 219.59 g/mol
InChI Key: VVFTWUPZMBRHLD-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1235439-68-5 . It has a molecular weight of 219.59 . The IUPAC name for this compound is 3-(trifluoromethyl)-3-pyrrolidinecarboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which could include “3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride”, has been discussed in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The InChI code for “3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride” is 1S/C6H8F3NO2.ClH/c7-6(8,9)5(4(11)12)1-2-10-3-5;/h10H,1-3H2,(H,11,12);1H .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride” is a powder at room temperature .

Scientific Research Applications

  • Extraction and Purification Techniques

    • The extraction of pyridine carboxylic acids (analogous to 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride) is crucial in the food, pharmaceutical, and biochemical industries. Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using various diluents, highlighting the importance of such acids in industrial processes and the efficiency of extraction methods (Kumar & Babu, 2009).
  • Synthesis and Structural Analysis in Medicinal Chemistry

    • Wang et al. (2001) described the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. These findings emphasize the role of such compounds in developing potent medical inhibitors, where 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride could potentially play a role (Wang et al., 2001).
  • Catalysis and Chemical Reactions

    • Haskins and Knight (2002) discussed the use of trifluoromethanesulfonic acid as a catalyst for inducing cyclisation of homoallylic sulfonamides to form pyrrolidines. This research highlights the potential catalytic applications of related trifluoromethyl compounds in organic synthesis (Haskins & Knight, 2002).
  • Advanced Material Science and Luminescent Properties

    • Ye et al. (2013) explored the luminescent properties of Nd3+-doped organic complexes with perfluorinated carboxylic acids and pyridine derivatives, showing the potential of such compounds in material sciences and photonic applications (Ye et al., 2013).

Safety And Hazards

The safety information for “3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions of “3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(4(11)12)1-2-10-3-5;/h10H,1-3H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFTWUPZMBRHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS RN

1235439-68-5
Record name 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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